N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
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Description
N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.89. The purity is usually 95%.
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Biological Activity
N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound belonging to the class of pyrazolo[1,5-d][1,2,4]triazin derivatives. This compound has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic applications.
Structural Characteristics
The compound features:
- A chlorinated aromatic ring .
- A pyrazole moiety .
- An acetamide group .
These structural elements contribute to its reactivity and interaction with biological targets, notably cyclooxygenase enzymes involved in inflammatory processes.
While specific mechanisms of action for this compound are not fully elucidated, it has been evaluated as a selective inhibitor of cyclooxygenase-2 (COX-II) . This enzyme is crucial in the biosynthesis of prostaglandins, which mediate inflammation. Research indicates that derivatives with similar scaffolds exhibit significant anti-inflammatory properties with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as Celecoxib.
Anti-inflammatory Properties
Studies have demonstrated that compounds within the pyrazolo[1,5-d][1,2,4]triazin class exhibit effective inhibition against COX-II. For instance:
- A study reported that certain derivatives showed IC50 values ranging from 0.52 μM to 22.25 μM against COX-II .
- Another compound in the same family exhibited an IC50 value of 0.011 μM , significantly surpassing Rofecoxib's potency .
Comparative Analysis
Compound | IC50 (μM) | Selectivity Index | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Celecoxib | 0.78 | 9.51 | |
PYZ16 (similar derivative) | 0.52 | 10.73 |
Case Studies and Experimental Data
In vivo studies have shown that compounds structurally related to this compound exhibit considerable anti-inflammatory activity. For example:
- One study demonstrated a 64.28% inhibition in inflammatory response compared to 57.14% for Celecoxib , indicating comparable efficacy in therapeutic applications .
Synthesis and Chemical Transformations
The synthesis of this compound typically involves multiple steps optimized for yield and purity. Key reactions may include:
- Formation of the pyrazolo[1,5-d][1,2,4]triazin scaffold.
- Introduction of the chlorinated aromatic ring.
- Attachment of the acetamide group.
These synthetic pathways are crucial for developing derivatives with enhanced biological activity.
Potential Applications
Given its structural complexity and demonstrated biological activity:
- This compound may have applications beyond anti-inflammatory uses, including potential roles in oncology and neuroprotection due to its ability to interact with various biological targets.
Properties
IUPAC Name |
N-(2-chloro-6-methylphenyl)-2-[2-(4-ethylphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2/c1-3-15-7-9-16(10-8-15)18-11-19-22(30)27(24-13-28(19)26-18)12-20(29)25-21-14(2)5-4-6-17(21)23/h4-10,13,18-19,26H,3,11-12H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAAGIXWHUTRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CC3C(=O)N(N=CN3N2)CC(=O)NC4=C(C=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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